molecular formula C7H10O3S B13012655 Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate

Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate

Cat. No.: B13012655
M. Wt: 174.22 g/mol
InChI Key: NOAJOWAXUSUFRV-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate is a chemical compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a methoxy group at the 4-position and a carboxylate ester group at the 3-position of the dihydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate can be achieved through several methods. One common approach involves the condensation of 4-methoxy-2,5-dihydrothiophene-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Another method involves the cyclization of appropriate precursors. For instance, the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur, can be adapted to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The choice of catalysts and reaction conditions is optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or further to an alkane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions to achieve desired substitutions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted thiophenes depending on the reagent used.

Scientific Research Applications

Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the methoxy and carboxylate groups can influence its binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate is unique due to the presence of both a methoxy group and a carboxylate ester group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10O3S

Molecular Weight

174.22 g/mol

IUPAC Name

methyl 4-methoxy-2,5-dihydrothiophene-3-carboxylate

InChI

InChI=1S/C7H10O3S/c1-9-6-4-11-3-5(6)7(8)10-2/h3-4H2,1-2H3

InChI Key

NOAJOWAXUSUFRV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(CSC1)C(=O)OC

Origin of Product

United States

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